molecular formula C10H13N3O3 B8385237 Methyl 2-methyl-2-[(pyrazin-2-ylcarbonyl)amino]propanoate

Methyl 2-methyl-2-[(pyrazin-2-ylcarbonyl)amino]propanoate

Cat. No. B8385237
M. Wt: 223.23 g/mol
InChI Key: HDEULZSCBMVNGH-UHFFFAOYSA-N
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Patent
US07838673B2

Procedure details

To a solution of pyrazine-2-carboxylic acid (0.202 g, 1.6 mmol) in THF (6 mL) at 0° C. were added methyl 2-amino-2-methylpropanoate trifluoroacetate (0.25 g, 1.6 mmol), HOBt (0.22 g, 1.6 mmol), DIEA (0.21 g, 1.6 mmol) and EDCI (0.343 g, 1.8 mmol). The reaction mixture was allowed to stir at 22° C. After 12 h, the reaction mixture was quenched with a saturated solution of sodium bicarbonate and the product partitioned into DCM. The organic layer was dried over MgSO4, filtered and concentrated to give the title compound (0.36 g, 99%). LC/MS: Rt=1.24 min, ES+224 (Formic Acid method).
Quantity
0.202 g
Type
reactant
Reaction Step One
Name
methyl 2-amino-2-methylpropanoate trifluoroacetate
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
0.22 g
Type
reactant
Reaction Step One
Name
Quantity
0.21 g
Type
reactant
Reaction Step One
Name
Quantity
0.343 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]([OH:9])=O.FC(F)(F)C(O)=O.[NH2:17][C:18]([CH3:24])([CH3:23])[C:19]([O:21][CH3:22])=[O:20].C1C=CC2N(O)N=NC=2C=1.CCN(C(C)C)C(C)C.CCN=C=NCCCN(C)C>C1COCC1>[CH3:23][C:18]([NH:17][C:7]([C:2]1[CH:3]=[N:4][CH:5]=[CH:6][N:1]=1)=[O:9])([CH3:24])[C:19]([O:21][CH3:22])=[O:20] |f:1.2|

Inputs

Step One
Name
Quantity
0.202 g
Type
reactant
Smiles
N1=C(C=NC=C1)C(=O)O
Name
methyl 2-amino-2-methylpropanoate trifluoroacetate
Quantity
0.25 g
Type
reactant
Smiles
FC(C(=O)O)(F)F.NC(C(=O)OC)(C)C
Name
Quantity
0.22 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
0.21 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
0.343 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22 °C
Stirring
Type
CUSTOM
Details
to stir at 22° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with a saturated solution of sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
the product partitioned into DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CC(C(=O)OC)(C)NC(=O)C1=NC=CN=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.36 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 100.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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